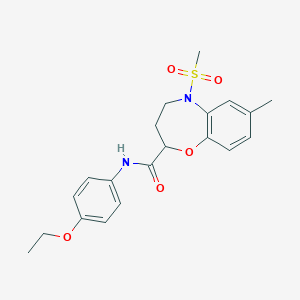
N-(4-ethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylsulfonyl group, and a benzoxazepine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of [2+2] ketene-imine cycloadditions (Staudinger reaction) to form the benzoxazepine ring . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of ceric ammonium nitrate for oxidative N-deprotection has been reported as an effective method for the preparation of related compounds . This approach can be adapted for large-scale production, ensuring consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-ethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the ethoxyphenyl and methylsulfonyl groups allows for selective reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ceric ammonium nitrate for oxidative deprotection, as well as various acids and bases for substitution reactions . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome and yield of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidative deprotection can yield N-dearylated products, while substitution reactions can introduce new functional groups onto the benzoxazepine ring .
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its potential biological activity makes it a candidate for drug development and therapeutic applications. Additionally, its unique structure allows for exploration in material science and industrial applications .
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-(4-ethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide include N-(4-ethoxyphenyl)acetamide (phenacetin) and N-(4-ethoxyphenyl)-2-azetidinones . These compounds share structural similarities, such as the presence of the ethoxyphenyl group, but differ in their overall molecular architecture and functional groups.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups and the benzoxazepine ring. This unique structure contributes to its diverse chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H24N2O5S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O5S/c1-4-26-16-8-6-15(7-9-16)21-20(23)19-11-12-22(28(3,24)25)17-13-14(2)5-10-18(17)27-19/h5-10,13,19H,4,11-12H2,1-3H3,(H,21,23) |
Clé InChI |
AKJJDPFFQAWVHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


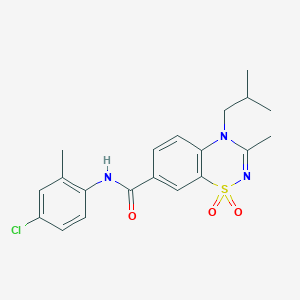
![4-[6-hydroxy-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11239012.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11239019.png)
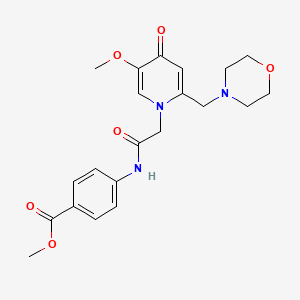
![methyl (1-{[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate](/img/structure/B11239026.png)
![N-benzyl-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239040.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B11239044.png)
![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B11239056.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11239057.png)
![N-(2,4-difluorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11239067.png)
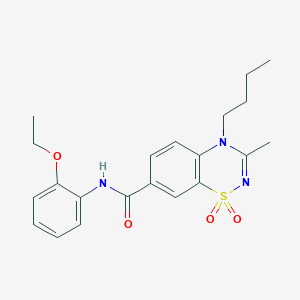
![7-methyl-N-(4-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239072.png)
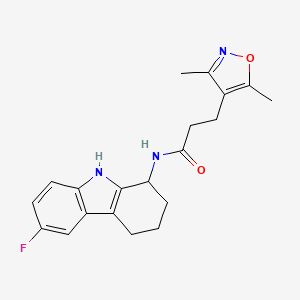
![5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11239078.png)
